2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide
Overview
Description
2,4,5-Trichloro-N-(2-chlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H7Cl4NO2S and a molecular weight of 371.07 g/mol . This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring, along with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-chloroaniline under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,4,5-Trichloro-N-(2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines. Reagents such as hydrogen peroxide or lithium aluminum hydride are typically used for these transformations.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2,4,5-Trichloro-N-(2-chlorophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2,4,5-Trichloro-N-(2-chlorophenyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-Chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
2,4,6-Trichlorobenzenesulfonamide: Another related compound with different chlorine substitution, affecting its reactivity and applications.
2,4,5-Trichloropyrimidine: A structurally related compound with a pyrimidine ring instead of a benzene ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonamide and multiple chlorine groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl4NO2S/c13-7-3-1-2-4-11(7)17-20(18,19)12-6-9(15)8(14)5-10(12)16/h1-6,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJKFEOGZGVYQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl4NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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